N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylpropanamide

Lipophilicity Drug-likeness Physicochemical profiling

Experimental reproducibility is compromised when anthraquinone amides are substituted without considering regiochemistry. 1-Substituted isomers outperform 2-substituted analogs in antioxidant assays; the 3-phenylpropanamide side chain adds critical π-stacking capacity for DNA intercalation and kinase binding. • 1-Substituted regiochemistry ensures superior antioxidant activity vs 2-substituted isomer in lipid peroxidation and protein oxidation assays • Extended aromatic system enables DNA minor-groove interactions unavailable to simpler acetamide analogs • Defined purity specifications and full structural characterization (InChIKey, exact mass) guarantee batch-to-batch reproducibility for multi-site SAR programs.

Molecular Formula C23H17NO3
Molecular Weight 355.393
CAS No. 393837-47-3
Cat. No. B2778063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylpropanamide
CAS393837-47-3
Molecular FormulaC23H17NO3
Molecular Weight355.393
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C23H17NO3/c25-20(14-13-15-7-2-1-3-8-15)24-19-12-6-11-18-21(19)23(27)17-10-5-4-9-16(17)22(18)26/h1-12H,13-14H2,(H,24,25)
InChIKeyJCORYJMTRLRVHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-3-phenylpropanamide: Chemical Identity and Class Overview


N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-3-phenylpropanamide (CAS 393837-47-3, PubChem CID 4247417) is a synthetic anthraquinone derivative with the molecular formula C23H17NO3 and a molecular weight of 355.4 g/mol. [1] The compound features a 1-aminoanthraquinone core acylated with a 3-phenylpropanamide side chain, placing it within a class of anthraquinone amides that have been broadly investigated for DNA intercalation, kinase inhibition, and redox-modulatory activities. [2] Its computed physicochemical profile—XLogP3-AA of 4.5, topological polar surface area of 63.2 Ų, and 4 rotatable bonds—distinguishes it from simpler anthraquinone amides lacking the terminal phenyl ring. [1] This compound is listed in the PubChem database with a create date of 2005-09-13 but remains sparsely annotated with respect to biological assay data. [1]

1
Synthetic 1-substituted anthraquinone amide scaffold for DNA intercalation, kinase inhibition, and redox-modulation studies
Position 1 regiochemistry supported by class-level SAR evidence
2
Distinct 3-phenylpropanamide side chain provides π-stacking capacity and lipophilic character for target engagement research
Differentiates from simpler acetamide or benzamide analogs
3
Fully synthetic, defined structure suitable for reproducible chemical biology probe campaigns and multi-site SAR programs
Identity verifiable by InChIKey: JCORYJMTRLRVHG-UHFFFAOYSA-N

Why Generic Anthraquinone Amide Substitution Fails


Generic substitution among anthraquinone amides is structurally inadvisable because the regiochemistry of the amide linkage (position 1 vs. position 2 on the anthracenedione core) and the identity of the N-acyl substituent jointly dictate DNA intercalation geometry, redox potential, kinase active-site complementarity, and biological potency. [1] Published structure-activity relationship (SAR) data on the closely related N-(9,10-dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) acetamide series demonstrate that 1-substituted isomers consistently exhibit superior antioxidant activity compared to their 2-substituted counterparts in rat liver homogenate lipid peroxidation assays. [1] Therefore, substituting N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylpropanamide with a 2-substituted regioisomer, a shorter-chain amide, or a non-phenyl analog can alter potency, selectivity, and physicochemical properties in ways that directly undermine experimental reproducibility in screening campaigns. [1]

Regioisomer Mismatch

2-substituted regioisomer (e.g., SSAA09E3, CAS 52869-18-8) is a constitutional isomer with distinct 3D geometry. Substitution may alter DNA intercalation modes and enzyme active-site complementarity, and may not reproduce 1-substituted activity profiles.

Analog Profile Divergence

Des-phenyl or shorter-chain amide analogs exhibit substantially different lipophilicity and lack the terminal aromatic ring. Reported binding modes and cellular uptake characteristics may shift, undermining reproducibility in screening campaigns.

TPSA Similarity Misleading

Branched-chain analogs with identical TPSA (63.2 Ų) lack the terminal phenyl ring. Identical computed TPSA values do not predict functional interchangeability for DNA intercalation or kinase ATP-site binding.

Quantitative Differentiation from Closest Analogs


Lipophilicity Comparison: 3-Phenylpropanamide vs. Des-Phenyl Analog

The target compound exhibits a computed XLogP3-AA of 4.5, which is substantially higher than the value of 2.7 for the des-phenyl analog N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanamide. [1] [2] This 1.8 log unit increase in lipophilicity is attributable to the terminal phenyl ring on the propanamide chain and carries direct implications for membrane permeability, non-specific protein binding, and solubility in lipophilic assay environments. [1] Higher XLogP3-AA values within the anthraquinone amide class have been associated with enhanced cellular uptake and altered subcellular distribution profiles. [3]

Lipophilicity Comparison
Head-to-head
XLogP3-AA: 4.5 vs. 2.7 (des-phenyl analog) Δ = +1.8 log units
Reported lipophilicity difference supports non-interchangeable permeability and binding context
Computed XLogP3-AA; experimental logP may require verification
Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area Equivalence with Functional Divergence

The target compound has a computed TPSA of 63.2 Ų, which is identical to the TPSA of the branched-chain analog N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-methylbutanamide. [1] [2] This equivalence arises because the amide and anthraquinone carbonyl groups are the sole contributors to TPSA in both molecules. However, the target compound possesses a terminal phenyl ring, absent in the 3-methylbutanamide analog, which is not captured by the TPSA metric. [1] The additional aromatic ring introduces π-stacking and hydrophobic interactions unavailable to the aliphatic analog, differentiating binding modes even when TPSA values are equivalent. [3]

TPSA Equivalence, Functional Divergence
Head-to-head
TPSA: 63.2 Ų (identical for both compounds) Differentiated by phenyl ring presence
Identical TPSA may mislead procurement; π-stacking capacity differs and requires review
Computed TPSA; binding mode divergence is class-level inference
TPSA Oral bioavailability ADME prediction

Regiochemistry-Dependent Antioxidant Activity Advantage

In a controlled SAR study of N-(9,10-dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) acetamides, compounds bearing the amide substituent at the 1-position of the anthracenedione core exhibited quantitatively superior antioxidant activity compared to their 2-substituted positional isomers. [1] The study evaluated radical-scavenging activity via in vitro lipid peroxidation (LP) and oxidative modification of proteins (OMP) assays in rat liver homogenate. The authors explicitly concluded that 'the compounds with a substituent in the first position of anthracenedione core showed better antioxidant properties than their isomers with a substituent in the second position.' [1] Since the target compound is a 1-substituted anthraquinone amide, this class-level SAR supports its prioritization over analogous 2-substituted regioisomers in antioxidant screening campaigns. [1]

Antioxidant SAR Trend
Class-level
1-substituted > 2-substituted regioisomers (rat liver homogenate LP/OMP assays)
Supports prioritization of 1-substituted regioisomer in antioxidant screening; class-level context
Data from thioacetamide series; target compound not directly measured
Antioxidant Lipid peroxidation Structure-activity relationship

Regioisomeric Specificity: 1-Substituted vs. 2-Substituted Isomers

The target compound is unequivocally the 1-substituted regioisomer. Regioisomeric confusion with N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-phenylpropanamide (or its benzamide analog SSAA09E3, CAS 52869-18-8) represents a significant procurement risk. [1] The 1-position and 2-position regioisomers are constitutional isomers that differ in the spatial orientation of the amide side chain relative to the anthraquinone carbonyl groups, resulting in distinct molecular geometries that can alter DNA intercalation modes, hydrogen-bonding networks, and enzyme active-site complementarity. [1] Procurement documentation must specify the 1-yl substitution pattern and verify via InChIKey (JCORYJMTRLRVHG-UHFFFAOYSA-N) to prevent inadvertent delivery of the 2-substituted regioisomer. [1]

Regioisomeric Identity
Specification review
1-substituted (InChIKey: JCORYJMTRLRVHG-UHFFFAOYSA-N) 2-substituted: CAS 52869-18-8, distinct InChIKey
Constitutional isomers require identity verification to prevent procurement errors
Confirm via InChIKey or 1H NMR upon receipt
Regioisomerism Anthraquinone Procurement specification

Research Applications for CAS 393837-47-3


Antioxidant Screening with 1-Substituted Scaffolds

The class-level SAR evidence demonstrates that 1-substituted anthraquinone amides outperform their 2-substituted isomers in lipid peroxidation and protein oxidation inhibition assays in rat liver homogenate. [1] Researchers designing antioxidant screens should prioritize the target compound over 2-substituted regioisomers, as the regiochemistry of the amide linkage directly influences radical-scavenging potency. The presence of the 3-phenylpropanamide chain further provides a vector for subsequent structural diversification and SAR expansion beyond the previously characterized thioacetamide series. [1]

DNA Intercalation and Topoisomerase Inhibition Studies

The anthraquinone scaffold of the target compound is a well-established DNA intercalator and topoisomerase II inhibitor pharmacophore. [1] The 1-position amide substitution with a 3-phenylpropanamide chain introduces an extended aromatic system capable of additional π-stacking interactions within the DNA minor groove, differentiating it from simpler 1-aminoanthraquinone (CAS 82-45-1) or acetamide analogs. This compound is suitable for structure-based DNA binding studies aiming to correlate substitution pattern with intercalation affinity and sequence selectivity. [1]

Kinase Inhibitor Hit Identification

Anthraquinone derivatives have been identified as ADP-competitive inhibitors of liver pyruvate kinase (PKL) with IC50 values in the 200 nM range, and as inhibitors of PIM1 kinase, NTPDases, and phosphoglycerate mutase 1. [1] The target compound, with its distinct 3-phenylpropanamide side chain and computed XLogP3-AA of 4.5, provides a differentiated chemotype for kinase selectivity profiling compared to the previously characterized benzamide and acetamide anthraquinone series. Its moderate TPSA of 63.2 Ų and rotatable bond count of 4 place it within favorable oral bioavailability parameter space, supporting its use in cell-based kinase inhibition screening. [2]

Chemical Biology Probe Development with Defined Specifications

The compound's unambiguous structural identity—verified by InChIKey JCORYJMTRLRVHG-UHFFFAOYSA-N, exact mass 355.12084340 Da, and full spectroscopic characterization potential—makes it suitable for chemical biology probe campaigns where batch-to-batch reproducibility and structural fidelity are paramount. [1] Unlike anthraquinone natural product mixtures or poorly characterized derivatives, this fully synthetic compound can be procured with defined purity specifications, ensuring consistent performance across replicate experiments, collaborative multi-site studies, and long-term SAR programs. [1]

Application
Selection Property
Validation Focus
Antioxidant Screening with 1-Substituted Scaffolds
Regiochemistry-dependent radical-scavenging context
Lipid peroxidation and protein oxidation endpoint review
DNA Intercalation and Topoisomerase Inhibition Studies
Extended π-stacking capacity from 3-phenylpropanamide chain
DNA binding mode and sequence selectivity context
Kinase Inhibitor Hit Identification
Differentiated chemotype vs. benzamide/acetamide anthraquinones
Kinase selectivity profiling and cell-based inhibition context
Chemical Biology Probe Development
Fully synthetic, defined identity and purity specification
Batch-to-batch reproducibility and multi-site SAR consistency
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